molecular formula C20H19N5OS B243614 N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B243614
M. Wt: 377.5 g/mol
InChI Key: SANCFMVSUJCQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the family of thiadiazole derivatives and has been synthesized using different methods.

Scientific Research Applications

N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit good antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not yet fully understood. However, it has been reported to act as a potent inhibitor of tubulin polymerization, which is essential for cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to have several biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potent antitumor activity. The compound has been shown to be effective against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, the compound has certain limitations, such as its low solubility in water, which can affect its bioavailability and limit its application in certain experiments.

Future Directions

There are several future directions for the research on N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One of the significant areas of research is the development of new analogs with improved pharmacological properties. Another direction is to explore the potential of the compound as a new antibiotic agent. The compound's mechanism of action needs to be further elucidated to understand its full potential in various fields. Additionally, the compound's toxicity and safety profile need to be evaluated to assess its suitability for clinical use.
Conclusion:
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a promising compound with potential applications in various fields, including medicinal chemistry and microbiology. The compound's potent antitumor activity and inhibition of bacterial and fungal growth make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action, pharmacological properties, and safety profile.

Synthesis Methods

Several methods have been reported in the literature for the synthesis of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One of the commonly used methods involves the reaction of 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide.

properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5OS/c1-2-6-17-22-23-20-25(17)24-19(27-20)16-11-9-14(10-12-16)13-21-18(26)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,26)

InChI Key

SANCFMVSUJCQSE-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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